molecular formula C20H25FN4 B6140971 5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6140971
M. Wt: 340.4 g/mol
InChI Key: CSJRHRVKLMDFDU-UHFFFAOYSA-N
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Description

“5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), and 1 Pyrazole .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of a new fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of “this compound” includes several key features. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As mentioned earlier, it contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, and 11 aromatic bonds .

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its target(s) through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

Without knowledge of the compound’s primary target, it is difficult to predict the biochemical pathways it may affect. Given its potential broad range of targets, it could potentially influence a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s primary target and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information about the compound’s target and mode of action, it is difficult to predict the specific impact of these factors .

Future Directions

The future directions for research on “5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” could include further exploration of its synthesis, mechanism of action, and potential applications. For example, similar compounds have been studied for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

properties

IUPAC Name

5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4/c1-12(2)22-17-11-16(20(4,5)6)23-19-18(13(3)24-25(17)19)14-7-9-15(21)10-8-14/h7-12,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRHRVKLMDFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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